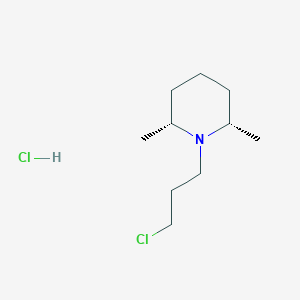

cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride

Description

Properties

CAS No. |

63645-17-0 |

|---|---|

Molecular Formula |

C10H21Cl2N |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

(2R,6S)-1-(3-chloropropyl)-2,6-dimethylpiperidine;hydrochloride |

InChI |

InChI=1S/C10H20ClN.ClH/c1-9-5-3-6-10(2)12(9)8-4-7-11;/h9-10H,3-8H2,1-2H3;1H/t9-,10+; |

InChI Key |

CEEKMXMGOHQJAL-JMVWIVNTSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCCl)C.Cl |

Canonical SMILES |

CC1CCCC(N1CCCCl)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Preparation of cis-2,6-Dimethyl-1-piperidinepropanol

- Reaction: cis-2,6-dimethylpiperidine reacts with 3-bromopropanol.

- Solvent: Xylene.

- Conditions: The mixture is stirred and refluxed for 2 hours, then cooled and stirred for 16 hours.

- Isolation: After filtration, the filtrate is evaporated under reduced pressure, and the residue is distilled at reduced pressure.

- Product: cis-2,6-dimethyl-1-piperidinepropanol.

- Boiling Point: 147°-149° C at 25 mmHg.

Conversion to cis-1-(3-Chloropropyl)-2,6-dimethylpiperidine Hydrochloride

- Reaction: The alcohol is treated with thionyl chloride.

- Solvent: Benzene.

- Conditions: Thionyl chloride is added dropwise at 0°-5° C over 30 minutes, followed by reflux for 2 hours.

- Isolation: The reaction mixture is cooled, diluted with ether, and the precipitated hydrochloride salt is collected by filtration.

- Melting Point: 173°-174° C after crystallization from 2-propanol-ether.

- Free Base Preparation: The hydrochloride salt can be converted to the free base by dissolution in water, basification with aqueous sodium hydroxide, and extraction with benzene.

Preparation of cis-1-(3-Lithiopropyl)-2,6-dimethylpiperidine (Organolithium Intermediate)

- Reaction: cis-1-(3-chloropropyl)-2,6-dimethylpiperidine is reacted with lithium metal.

- Solvent: Tetrahydrofuran (THF).

- Conditions: One equivalent of the chloropropyl compound is added dropwise to two equivalents of lithium wire in THF under nitrogen over 2 hours, then stirred an additional 4 hours.

- Use: The organolithium intermediate is used directly in further reactions, such as with 2-benzoylpyridine to synthesize related compounds.

Reaction Scheme Summary

| Step | Reactants | Conditions | Solvent | Product | Isolation Method | Notes |

|---|---|---|---|---|---|---|

| 1 | cis-2,6-dimethylpiperidine + 3-bromopropanol | Reflux 2 h + Stir 16 h | Xylene | cis-2,6-dimethyl-1-piperidinepropanol | Filtration + distillation | High yield, bp 147-149 °C/25 mmHg |

| 2 | cis-2,6-dimethyl-1-piperidinepropanol + SOCl2 | 0-5 °C 30 min + reflux 2 h | Benzene | cis-1-(3-chloropropyl)-2,6-dimethylpiperidine hydrochloride | Filtration | Crystallization from 2-propanol-ether, mp 173-174 °C |

| 3 | cis-1-(3-chloropropyl)-2,6-dimethylpiperidine + Li (2 eq) | 0-35 °C, 6 h total | Tetrahydrofuran | cis-1-(3-lithiopropyl)-2,6-dimethylpiperidine | Filtration | Used directly for further synthesis |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group. Common reagents for these reactions include nucleophiles like amines and thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed:

Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of oxidized piperidine derivatives.

Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.

Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its piperidine backbone is a common motif in many pharmacologically active compounds, making it a potential candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chlorinated Piperidine/Piperazine Derivatives

Core Heterocyclic Ring Differences

- Piperidine vs. Piperazines generally exhibit higher water solubility due to increased polarity .

Chlorinated Side Chains

- The 3-chloropropyl group in the target compound may enhance lipophilicity compared to phenyl-substituted analogs (e.g., 1-(3-Chlorophenyl)piperazine HCl), influencing membrane permeability in biological systems.

- In contrast, 3-Chloropropyl-2,5-xylyl ether lacks a nitrogen-containing ring, limiting its utility in medicinal chemistry despite shared chloropropyl motifs .

Pharmaceutical Relevance

- The target compound and its analogs are often listed as impurities or intermediates in pharmaceutical manufacturing (e.g., MM0421.06–MM0421.09 in Reference Standards for Pharmaceutical Analysis 2018) . For instance, 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine HCl (Impurity F) shares synthetic pathways but differs in bioactivity due to the piperazine core and dual chlorination sites.

Research and Regulatory Considerations

- Synthetic Challenges: The cis-configuration in the target compound requires stereoselective synthesis, unlike non-stereospecific analogs such as 1-(3-Chlorophenyl)piperazine HCl.

- Regulatory Status : Listed under customs tariff codes (e.g., Schedule 99), the compound’s commercial use is regulated alongside structurally related chlorinated derivatives .

Biological Activity

Cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride, commonly referred to as N-(3-chloropropyl)piperidine HCl, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in pharmacology, particularly as a ligand for sigma receptors and as an inhibitor for various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chloropropyl group. The molecular formula is C₁₁H₁₄ClN·HCl, and its molecular weight is approximately 233.19 g/mol. The compound crystallizes in a chair conformation, which is crucial for its interaction with biological targets .

Sigma Receptor Ligand

One of the primary biological activities of N-(3-chloropropyl)piperidine HCl is its role as a selective ligand for sigma receptors. Sigma receptors are implicated in various physiological processes and are potential targets for drug development in treating psychiatric disorders and neurodegenerative diseases. Studies have shown that this compound exhibits affinity towards sigma-1 receptors, which may contribute to its neuroprotective effects .

Inhibition of Topoisomerase and CCR5 Antagonism

Research indicates that N-(3-chloropropyl)piperidine HCl acts as a dual inhibitor of topoisomerase I and tyrosyl-DNA phosphodiesterase 1. These enzymes play critical roles in DNA replication and repair, making them attractive targets for cancer therapy. The compound has also been identified as a potent antagonist of CCR5, a co-receptor involved in HIV-1 entry into host cells. This dual functionality highlights its potential use in anti-cancer and anti-viral therapies .

Anticancer Activity

In vitro studies have demonstrated that derivatives of piperidine compounds, including N-(3-chloropropyl)piperidine HCl, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

HIV Research

As a CCR5 antagonist, N-(3-chloropropyl)piperidine HCl has been evaluated for its efficacy in inhibiting HIV-1 entry. In cellular assays, it significantly reduced viral load in infected cell cultures, suggesting its potential as part of combination therapies for HIV treatment .

Comparative Biological Activity Table

Q & A

How can synthesis pathways for cis-1-(3-Chloropropyl)-2,6-dimethyl-piperidin hydrochloride be optimized to minimize impurities?

Methodological Answer:

Impurities often arise during alkylation or hydrogenation steps. For example, during the reaction of phenolic precursors with chloropropyl amines, intermediates such as N-(3-chloropropyl) butylamine may generate byproducts like compounds 13 and 14 (detected via LC–MS in analogous syntheses) . To optimize purity:

- Use controlled stoichiometry (e.g., limiting excess 3-chloropropylamine).

- Monitor reaction progress with LC–MS to detect early-stage intermediates.

- Purify via recrystallization in ethanol/HCl, as described in impurity isolation protocols for structurally related piperidine derivatives .

What analytical methods are validated for quantifying this compound purity?

Methodological Answer:

- Titration : Dissolve the compound in ethanol, add 0.1N HCl, and titrate with sodium hydroxide to determine chloride content (sensitivity: ±0.5%) .

- Infrared Spectroscopy : Validate identity by comparing IR peaks (e.g., C–Cl stretch at ~650 cm⁻¹) against USP reference standards .

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (retention time: ~8–10 min; LOD: 0.1 μg/mL) .

How do researchers resolve contradictions in impurity profiles between synthesis batches?

Methodological Answer:

Discrepancies may arise from varying reaction conditions (e.g., temperature, catalyst purity). To reconcile

- Perform LC–MS/MS to structurally characterize impurities (e.g., chlorinated byproducts like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride, a common side product in alkylation reactions) .

- Cross-reference with reference standards (e.g., USP Impurity F, Catalog No. MM0421.06) to confirm identity .

- Statistically analyze batch data using ANOVA to identify significant process variables .

What advanced techniques are used to study the compound’s stability under thermal stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 40–80°C for 14 days in ethanol/HCl. Monitor degradation via HPLC-DAD to detect decomposition products (e.g., dechlorinated derivatives).

- Kinetic Modeling : Use the Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

- Mass Spectrometry : Identify degradation pathways by tracking fragment ions (e.g., loss of Cl⁻ or methyl groups) .

How is the stereochemical configuration (cis vs. trans) confirmed for this piperidine derivative?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm the cis configuration (C–Cl and C–CH₃ groups on the same plane) .

- NOESY NMR : Observe nuclear Overhauser effects between the 3-chloropropyl chain and 2,6-dimethyl groups to confirm spatial proximity .

- Comparative Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate cis/trans isomers and validate retention times against synthetic standards .

What strategies mitigate chloride counterion variability in hydrochloride salts?

Methodological Answer:

- Ion Chromatography : Quantify free chloride ions using a Dionex ICS-5000 system (detection limit: 0.05 ppm) .

- pH-Solubility Profiling : Adjust synthesis pH to 3–4 to ensure stoichiometric HCl binding .

- Karl Fischer Titration : Control residual moisture (<0.2%) to prevent chloride dissociation during storage .

How are computational methods applied to predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Model the energy barrier for nucleophilic substitution at the chloropropyl group using Gaussian 16 (basis set: B3LYP/6-31G*) .

- Molecular Docking : Predict interactions with biological targets (e.g., ion channels) using AutoDock Vina to guide pharmacological studies .

- QSAR Models : Correlate substituent effects (e.g., methyl groups at positions 2 and 6) with logP or pKa values to optimize solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.